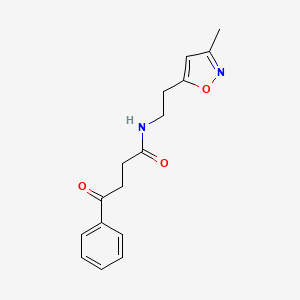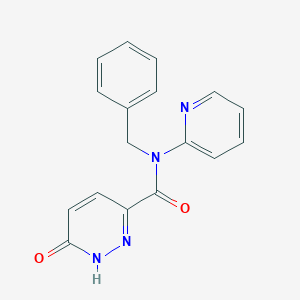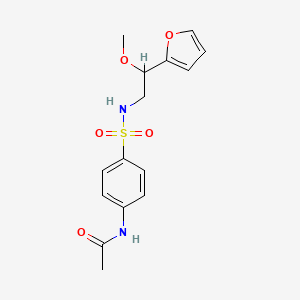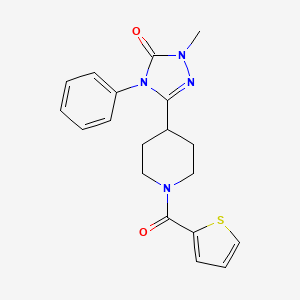![molecular formula C21H18N4OS B2784495 6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1020229-84-8](/img/structure/B2784495.png)
6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. It has also been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, this compound has been shown to inhibit the growth of cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in lab experiments include its potential anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
List of
Future Directions
1. Further studies are needed to fully understand the mechanism of action of 6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
2. More research is needed to determine the optimal dosage and administration route for this compound.
3. Studies are needed to investigate the potential of this compound as a treatment for neurodegenerative diseases.
4. Further studies are needed to investigate the potential of this compound as an anticancer agent.
5. Research is needed to determine the safety and toxicity of this compound in vivo.
6. Studies are needed to investigate the potential of this compound in combination with other drugs or therapies for enhanced efficacy.
Synthesis Methods
Several methods have been reported for the synthesis of 6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. One of the methods involves the reaction of 3-amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with cinnamyl chloride in the presence of a base. Another method involves the reaction of 3-amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with cinnamaldehyde in the presence of a base. Both methods have been reported to yield the desired compound in good yields.
Scientific Research Applications
6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has shown potential applications in scientific research. This compound has been reported to exhibit anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been reported to have neuroprotective effects and has shown potential as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
1-(3-methylphenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-7-5-11-17(13-15)25-19-18(14-22-25)20(26)24-21(23-19)27-12-6-10-16-8-3-2-4-9-16/h2-11,13-14H,12H2,1H3,(H,23,24,26)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHQARGSWRKKLR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2784414.png)
![3,4-Dichloro-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2784416.png)
![8-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2784417.png)
![[(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2784419.png)


![[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2784423.png)


![3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)

